DMT-dC(bz) Phosphoramidite
Overview
Description
Mechanism of Action
Target of Action
DMT-dC(bz) Phosphoramidite is primarily used in the synthesis of DNA oligonucleotides . Its main targets are the nucleotide sequences that it is designed to complement during the synthesis process .
Mode of Action
The compound works by integrating into the growing DNA chain during the synthesis process . The benzoyl group (dA (bz) and dC (bz)) or isobutyryl group (dG (ib)) protect the exocyclic amine functions . This protection is crucial for the successful incorporation of the compound into the DNA sequence .
Biochemical Pathways
The primary biochemical pathway involved is the synthesis of DNA oligonucleotides . The compound integrates into the growing DNA chain, effectively becoming a part of the final DNA sequence .
Pharmacokinetics
The compound’s stability, solubility, and reactivity are crucial for its effective use in dna synthesis .
Result of Action
The result of the compound’s action is the successful synthesis of DNA oligonucleotides with the desired sequence . This can be used for a variety of purposes, including research, diagnostics, and therapeutic applications .
Action Environment
The action of this compound is highly dependent on the conditions in which the DNA synthesis is carried out . Factors such as temperature, pH, and the presence of other reactants can all influence the compound’s efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMT-dC(bz) Phosphoramidite typically involves the following steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of deoxycytidine is protected using dimethoxytrityl chloride in the presence of a base such as pyridine.
Protection of the Exocyclic Amine: The exocyclic amine of the cytidine base is protected using benzoyl chloride.
Phosphitylation: The protected nucleoside is then reacted with 2-cyanoethyl-N,N,N’,N’-tetraisopropylphosphordiamidite in the presence of an activator such as tetrazole to form the phosphoramidite
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection reactions: Using automated systems to control the addition of reagents and maintain reaction conditions.
Purification: High-performance liquid chromatography (HPLC) is used to purify the product to achieve high purity levels (>98%).
Quality Control: Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
DMT-dC(bz) Phosphoramidite undergoes several types of reactions, including:
Substitution Reactions: The phosphoramidite group can react with hydroxyl groups to form phosphite triesters.
Oxidation Reactions: The phosphite triesters can be oxidized to form phosphate triesters using oxidizing agents such as iodine in water or tert-butyl hydroperoxide
Common Reagents and Conditions
Substitution: Tetrazole or other activators are used to facilitate the reaction between the phosphoramidite and hydroxyl groups.
Oxidation: Iodine in water or tert-butyl hydroperoxide is commonly used to oxidize phosphite triesters to phosphate triesters
Major Products
Phosphate Triesters: Formed from the oxidation of phosphite triesters.
Oligonucleotides: Synthesized using this compound as a building block
Scientific Research Applications
DMT-dC(bz) Phosphoramidite is widely used in scientific research, particularly in the synthesis of DNA oligonucleotides. Its applications include:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: Employed in the synthesis of DNA probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques.
Medicine: Utilized in the development of antisense oligonucleotides for therapeutic purposes.
Industry: Applied in the production of synthetic genes and other genetic engineering applications
Comparison with Similar Compounds
DMT-dC(bz) Phosphoramidite is unique due to its specific protecting groups and high coupling efficiency. Similar compounds include:
DMT-dA(bz) Phosphoramidite: N-benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine-3’-O-[O-(2-cyanoethyl)-N,N’-diisopropylphosphoramidite].
DMT-dG(ib) Phosphoramidite: N-isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine-3’-O-[O-(2-cyanoethyl)-N,N’-diisopropylphosphoramidite].
DMT-dT Phosphoramidite: 5’-O-(4,4’-dimethoxytrityl)-2’-deoxythymidine-3’-O-[O-(2-cyanoethyl)-N,N’-diisopropylphosphoramidite] .
These compounds share similar structures and functions but differ in the base and protecting groups used, which can affect their reactivity and applications.
Properties
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(57-29-13-27-47)59-40-30-43(50-28-26-42(49-45(50)53)48-44(52)34-14-9-7-10-15-34)58-41(40)31-56-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,43H,13,29-31H2,1-6H3,(H,48,49,52,53)/t40-,41+,43+,60?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTNFMKLGRFZDX-SALLYJDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H52N5O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431406 | |
Record name | Bz-dC Phosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
833.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102212-98-6 | |
Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102212-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bz-dC Phosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N4-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxycytidine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.228.218 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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